molecular formula C16H17ClN2OS B2858803 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide CAS No. 1223394-47-5

2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide

Cat. No. B2858803
CAS RN: 1223394-47-5
M. Wt: 320.84
InChI Key: PMNOYQCMWBXAEY-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide, also known as DMXAA, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. DMXAA was initially developed as an antiviral drug, but its anti-tumor properties were discovered during preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide has been shown to activate the production of cytokines, which are signaling molecules that regulate the immune response. 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide also induces the production of reactive oxygen species, which can cause DNA damage and cell death in tumor cells.
Biochemical and physiological effects:
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor properties, 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide has been shown to have anti-inflammatory and anti-viral effects. 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the severity of viral infections in animal models.

Advantages and Limitations for Lab Experiments

2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has potent anti-tumor properties and has been extensively studied in preclinical models. However, 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. It also has a short half-life in the body, which can limit its effectiveness.

Future Directions

There are several future directions for research on 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide. One area of focus is the development of more effective formulations of 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide that can improve its solubility and pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide treatment. Finally, there is ongoing research into the combination of 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide with other anti-cancer agents to improve its effectiveness.

Synthesis Methods

2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-chloronicotinic acid with 3,4-dimethylphenylthiourea to form the intermediate 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide. The intermediate is then treated with phosphorus oxychloride to yield 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide.

Scientific Research Applications

2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide has been extensively studied for its anti-cancer properties. Preclinical studies have shown that 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide has potent anti-tumor activity against a variety of cancer types, including lung, breast, colon, and melanoma. 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide has been shown to induce tumor cell death, inhibit tumor angiogenesis, and activate the immune system to attack cancer cells. Clinical trials have been conducted to evaluate the safety and efficacy of 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide in cancer patients, but the results have been mixed.

properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-11-3-4-14(9-12(11)2)21-8-7-19-16(20)13-5-6-18-15(17)10-13/h3-6,9-10H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNOYQCMWBXAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCCNC(=O)C2=CC(=NC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide

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